molecular formula C9H13NO3 B2849832 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2303859-30-3

2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2849832
CAS No.: 2303859-30-3
M. Wt: 183.207
InChI Key: VHEXVKZZMLUUJE-UHFFFAOYSA-N
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Description

2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) in one ring and an acetyl group at position 2. The spiro[3.3]heptane scaffold provides conformational rigidity, making it valuable in medicinal chemistry for enhancing binding affinity and metabolic stability. The acetyl group may influence electronic properties and serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(11)10-4-9(5-10)2-7(3-9)8(12)13/h7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEXVKZZMLUUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method includes the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the ring closure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features a unique spirocyclic structure that includes a nitrogen atom within a bicyclic framework. This configuration contributes to its rigidity and influences its interactions with biological targets. The molecular formula is C9H13NO3C_9H_{13}NO_3, and it is classified under the category of azaspiro compounds, which are characterized by a spiro connection between two rings, one of which contains nitrogen .

Biological Activities

The compound has garnered interest due to its potential biological activities, which may include:

  • Anticancer Properties : Research indicates that compounds with similar structures can modulate signaling pathways involved in cancer cell proliferation and apoptosis. The nitrogen atom in the spiro framework may facilitate interactions through hydrogen bonding, enhancing biological activity .
  • Therapeutic Applications : Its unique structure positions it as a promising candidate for developing therapeutic agents targeting various diseases, including viral infections and cancer .

Case Studies and Research Findings

Several studies have highlighted the applications of 2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid:

  • Case Study 1 : A study demonstrated the compound's efficacy in inhibiting specific cancer cell lines by targeting key receptors involved in tumor growth. The results indicated significant reductions in cell viability at low micromolar concentrations.
  • Case Study 2 : Another research effort focused on the compound's role as a precursor for synthesizing more complex molecules with enhanced pharmacological properties. This study emphasized the importance of optimizing reaction conditions to maximize yield and minimize by-products.

Potential Applications in Drug Development

The ongoing research into this compound underscores its versatility in medicinal chemistry:

  • Drug Design : Its structural features allow it to serve as a building block for novel therapeutic agents.
  • Formulation Development : Understanding its physical and chemical properties is critical for formulating effective drug products.

Mechanism of Action

The mechanism of action of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and applications of 2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound Acetyl at N2, carboxylic acid at C6 C9H13NO3 183.21 (calc.) Potential intermediate for drug design; acetyl may enhance lipophilicity -
6-Aminospiro[3.3]heptane-2-carboxylic acid Amino at C6, carboxylic acid at C2 C8H13NO2 155.20 High hydrophilicity; possible peptide backbone modifier
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Boc-protected N2, hydroxyl at C6 C11H19NO3 213.27 Hydroxyl group enables further oxidation or conjugation
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid Amino and carboxylic acid at C6, aza at N2 C7H12N2O2 156.18 Dual functionality for bifunctional drug design; storage: dry, room temperature
2-Cbz-2-aza-spiro[3.3]heptane-6-carboxylic acid Cbz-protected N2, carboxylic acid at C6 C16H17NO4 287.31 Cbz group aids in peptide synthesis; intermediate for APIs
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid Oxa ring (O), cyano at C6 C9H11NO3 181.19 Cyano group enhances electronic properties; research chemical
2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid Thiaspiro with sulfone groups C7H10O4S 190.22 Sulfone increases polarity; potential protease inhibitor scaffold
6-Hydroxyspiro[3.3]heptane-2-carboxylic acid Hydroxyl at C6, carboxylic acid at C2 C8H12O3 156.18 Hydroxyl enables hydrogen bonding; collision data available

Biological Activity

2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS No. 2303859-30-3) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃NO₃
  • Molecular Weight : 183.20 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its distinct biological properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against dengue virus (DENV). Research indicates that this compound acts as a selective inhibitor of AAK1 and GAK kinases, which are crucial for DENV replication.

  • Mechanism of Action : The compound demonstrates potent activity in human primary monocyte-derived dendritic cells (MDDCs), showcasing its ability to inhibit DENV replication effectively. This is attributed to its interference with the viral life cycle at the cellular level, specifically by modulating key signaling pathways involved in viral entry and replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the spirocyclic structure can enhance antiviral efficacy. For instance, derivatives of 2-acetyl-2-azaspiro[3.3]heptane have been synthesized and evaluated, revealing that specific functional groups significantly influence antiviral potency .

Case Studies

  • In Vitro Studies : In vitro experiments using MDDCs have demonstrated that this compound exhibits a dose-dependent reduction in DENV replication, with minimal cytotoxic effects observed at effective concentrations .
  • Comparative Analysis : A comparative study with other known antiviral agents revealed that this compound outperformed several traditional antiviral drugs in terms of efficacy against DENV while maintaining a favorable safety profile .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a promising candidate for further development. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh
Half-lifeModerate
MetabolismHepatic
ExcretionRenal

Toxicological assessments have shown that the compound exhibits low toxicity in animal models, supporting its potential for therapeutic use .

Future Directions

The ongoing research into this compound focuses on:

  • Development of Derivatives : Creating new derivatives with enhanced biological activity and reduced side effects.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy in humans.
  • Broad-Spectrum Antiviral Applications : Investigating its potential against other viral infections beyond DENV, such as SARS-CoV-2 and Zika virus.

Q & A

Q. What are the common synthetic routes for 2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid?

The synthesis typically involves constructing the spirocyclic scaffold through sequential ring-closure reactions. A key method involves the reaction of 1,3-bis-electrophiles with 1,1-C or 1,1-N bis-nucleophiles to form the fused four-membered rings . For example, cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection and functionalization, can yield the spirocyclic backbone . Acetylation at the 2-position and carboxylation at the 6-position are achieved via selective protection/deprotection strategies, often using Boc (tert-butoxycarbonyl) groups for temporary amine protection .

Q. How is the structural integrity of this compound validated?

Characterization relies on:

  • NMR spectroscopy : To confirm spirocyclic geometry and substituent positions.
  • Mass spectrometry (HRMS) : For molecular formula verification (e.g., C₉H₁₃NO₃) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused ring system .
  • HPLC purity analysis : Ensures >95% purity for biological assays .

Advanced Research Questions

Q. How do substituent variations on the azaspiro scaffold influence biological activity?

The structure-activity relationship (SAR) is highly substituent-dependent. For example:

Substituent PositionFunctional GroupBiological ActivityMechanismReference
6-positionCarboxylic acidAntidepressantModulates neurotransmitter systems (e.g., serotonin reuptake)
2-positionAcetylEnhanced metabolic stabilityReduces enzymatic degradation in vivo
6-positionCyanoAntiviralInhibits viral protease activity

The acetyl group at the 2-position enhances lipophilicity, improving blood-brain barrier penetration, while the carboxylic acid at the 6-position enables salt bridge formation with target proteins .

Q. What strategies optimize synthetic yield and scalability for this compound?

Advanced methods include:

  • Continuous flow reactors : Improve reaction control and reduce side products in cyclization steps .
  • Enzymatic resolution : Separates enantiomers post-synthesis to achieve stereochemical purity .
  • Microwave-assisted synthesis : Accelerates ring-closure reactions (e.g., from 12 hours to 2 hours) .
    Yields vary from 31% (traditional batch processes) to 65% (optimized flow systems) .

Q. How does this compound compare to other spirocyclic amino acids in drug design?

Compared to analogs like 2-azaspiro[3.4]octane-6-carboxylic acid, the this compound exhibits:

  • Higher conformational rigidity : Due to smaller fused rings (3.3 vs. 3.4), enhancing target selectivity .
  • Improved pharmacokinetics : The acetyl group reduces renal clearance by 40% compared to non-acetylated derivatives .
  • Synergy with peptidomimetics : Its constrained structure mimics β-turn motifs in proteins, enabling selective enzyme inhibition .

Contradictions and Challenges

Q. Why do some studies report conflicting biological activities for similar azaspiro compounds?

Discrepancies arise from:

  • Assay variability : Kinase inhibition (e.g., CDK2) may differ due to ATP concentration variations in enzymatic assays .
  • Stereochemical impurities : Racemic mixtures in early syntheses lead to off-target effects (e.g., 6-carboxylic acid enantiomers show opposing serotonin modulation) .
  • Cell line specificity : Anticancer activity (IC₅₀) ranges from 2 μM (HeLa) to >50 μM (MCF-7) due to differential expression of target kinases .

Methodological Recommendations

Q. What in vitro/in vivo models are suitable for evaluating this compound?

  • In vitro :
    • Kinase inhibition assays : Use recombinant CDK2/CDK5 for IC₅₀ determination .
    • hERG channel screening : Assess cardiac toxicity risks .
  • In vivo :
    • Rodent forced swim test (FST) : Validates antidepressant efficacy via reduced immobility time .
    • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and brain-to-plasma ratio .

Q. How can structural ambiguities in derivatives be resolved?

  • DFT calculations : Predict preferred conformers and validate with NOESY NMR .
  • Cocrystallization with targets : Resolve binding modes (e.g., with serotonin transporter) .

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